molecular formula C26H17F4N3O3S B2580286 2-Amino-6-(2-fluorobenzyl)-4-[4-(trifluoromethyl)phenyl]-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide CAS No. 893295-35-7

2-Amino-6-(2-fluorobenzyl)-4-[4-(trifluoromethyl)phenyl]-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide

Cat. No. B2580286
CAS RN: 893295-35-7
M. Wt: 527.49
InChI Key: IKOMRXHEXITANB-UHFFFAOYSA-N
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Description

2-Amino-6-(2-fluorobenzyl)-4-[4-(trifluoromethyl)phenyl]-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide is a useful research compound. Its molecular formula is C26H17F4N3O3S and its molecular weight is 527.49. The purity is usually 95%.
BenchChem offers high-quality 2-Amino-6-(2-fluorobenzyl)-4-[4-(trifluoromethyl)phenyl]-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Amino-6-(2-fluorobenzyl)-4-[4-(trifluoromethyl)phenyl]-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Properties

The synthesis of derivatives related to this compound involves multistep reactions starting from key precursors like methyl anthranilate, which undergoes a series of transformations including N-benzylation, N-methylation, and ring closure, leading to the formation of benzothiazine dioxides. These precursors are further reacted with malononitrile and substituted benzaldehydes to synthesize new series of pyranobenzothiazines. This process highlights the compound's versatility in generating a diverse array of derivatives with potential biological activities (Ahmad et al., 2019).

Biological and Pharmacological Activities

The synthesized derivatives of this compound have been evaluated for their selective inhibitory activities against monoamine oxidase A and B, enzymes implicated in neurological disorders. Certain derivatives exhibit potent inhibitory effects, suggesting their potential as therapeutic agents for conditions related to the monoamine oxidase enzyme activity. Molecular docking analysis further supports these findings, providing insights into the binding modes of these inhibitors with the enzyme, indicating potential pathways for therapeutic intervention (Ahmad et al., 2019).

Antimicrobial and Antitumor Activities

Several studies have focused on the antimicrobial properties of related compounds, demonstrating effectiveness against various bacterial strains. This includes research on novel 1,4-dihydropyrano[2,3-c]pyrazole derivatives, which have shown promising antibacterial activity, indicating potential applications in combating bacterial infections (Mahdi, 2015). Furthermore, fluoro-substituted benzothiazoles have been explored for their anti-lung cancer activities, suggesting that modifications to the core structure of these compounds could yield significant antitumor properties, highlighting the potential for developing new anticancer agents (Hammam et al., 2005).

properties

IUPAC Name

2-amino-6-[(2-fluorophenyl)methyl]-5,5-dioxo-4-[4-(trifluoromethyl)phenyl]-4H-pyrano[3,2-c][2,1]benzothiazine-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H17F4N3O3S/c27-20-7-3-1-5-16(20)14-33-21-8-4-2-6-18(21)23-24(37(33,34)35)22(19(13-31)25(32)36-23)15-9-11-17(12-10-15)26(28,29)30/h1-12,22H,14,32H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKOMRXHEXITANB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CN2C3=CC=CC=C3C4=C(S2(=O)=O)C(C(=C(O4)N)C#N)C5=CC=C(C=C5)C(F)(F)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H17F4N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

527.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-6-(2-fluorobenzyl)-4-[4-(trifluoromethyl)phenyl]-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide

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